1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea
Description
1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is a heterocyclic urea derivative featuring a fused thiazolo[4,5-g][1,3]benzothiazole core. This bicyclic system comprises two thiazole rings fused at positions 4,5-g, with a methyl substituent at the 7-position of the benzothiazole moiety.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-9-5-3-4-6-11(9)19-16(22)21-17-20-13-8-7-12-14(15(13)24-17)23-10(2)18-12/h3-8H,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRHBKUYXXAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolo[4,5-g][1,3]benzothiazole core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazolo[4,5-g][1,3]benzothiazole structure.
Introduction of the urea moiety: The urea group is introduced through a reaction between an isocyanate and an amine derivative of the thiazolo[4,5-g][1,3]benzothiazole core.
Substitution reactions: The final step involves the substitution of the phenyl group with a 2-methylphenyl group under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, making it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound and 7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine share the thiazolo-benzothiazole core, which is distinct from quizartinib’s imidazo-benzothiazole system . The imidazole ring in quizartinib may enhance π-π stacking with kinase targets, whereas the thiazole system in the target compound could influence electronic properties and solubility.
Substituent Effects: The 2-methylphenyl group in the target compound increases lipophilicity compared to the pyridyl substituent in , which may enhance membrane permeability but reduce aqueous solubility. Quizartinib’s morpholinoethoxy side chain improves solubility and pharmacokinetics, a feature absent in the target compound . The 7-methyl group in the target compound’s benzothiazole ring could sterically hinder interactions compared to the unsubstituted or cyano-modified analogs in .
Urea Linkage: The urea moiety is conserved across all compounds, enabling hydrogen-bond donor/acceptor interactions critical for target binding. However, substituents on the urea nitrogen (e.g., benzoyl in vs. aryl/heteroaryl in others) modulate steric and electronic effects.
Physicochemical Properties
- Solubility : The target compound’s methyl groups and aromatic systems likely reduce solubility in aqueous media (similar to quizartinib, which is practically insoluble at pH ≥2 ).
- LogP: The 2-methylphenyl group may increase logP compared to pyridyl- or morpholino-containing derivatives, favoring lipid bilayer penetration but posing challenges for formulation.
Biological Activity
The compound 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea is a member of the thiazole and benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHNS
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The heterocyclic systems are often synthesized through methods such as oxidative cyclization or nucleophilic substitution reactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole and benzothiazole derivatives. The compound has shown activity against various strains of bacteria and fungi:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Fungal Strains : Exhibits antifungal activity against dermatophytes such as Trichophyton and Microsporum, with MIC values indicating significant potency.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human cancer cell lines (e.g., HCT-116), showing IC values comparable to established chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups enhances the cytotoxic activity.
The biological activity is often attributed to:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Study on Antimicrobial Activity : A series of thiazolo[4,5-g]benzothiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Notably, some derivatives exhibited MIC values as low as 5 µg/mL against specific pathogens .
- Cytotoxicity Evaluation : A comparative study on various thiazole derivatives indicated that modifications at the 7-position significantly influenced their anticancer efficacy. One derivative showed an IC value of 6.90 µM against HCT-116 cells .
Data Table
| Biological Activity | Test Organism | MIC (µg/mL) | IC (µM) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | - |
| Antifungal | Trichophyton rubrum | 20 | - |
| Cytotoxicity | HCT-116 (colon cancer cells) | - | 6.90 |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea?
The compound is synthesized via a urea-forming reaction between an isocyanate and an amine. A common approach involves reacting 2-methylphenyl isocyanate with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts . Optimization parameters include solvent polarity (to control reaction rate), temperature (60–80°C for efficient coupling), and stoichiometric ratios (1:1.2 amine:isocyanate to minimize unreacted intermediates). Post-synthesis purification typically employs column chromatography or recrystallization.
Advanced: How can structural ambiguities in the benzothiazole-thiazolo fused system be resolved experimentally?
X-ray crystallography is the gold standard for resolving fused heterocyclic systems. For example, analogous benzothiazole derivatives (e.g., 1-(6-fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde) have been structurally characterized to confirm planarity of the thiazole ring and dihedral angles between fused rings (e.g., 6.51° deviation in pyrazole-thiazole systems) . Complementary techniques include:
- NMR spectroscopy : - HMBC to verify connectivity between the urea moiety and the fused heterocycle.
- Mass spectrometry : High-resolution ESI-MS (e.g., exact mass 502.0779618 for related compounds) to confirm molecular formula .
Advanced: What methodologies are employed to investigate the compound’s pharmacological mechanism of action?
Mechanistic studies often combine:
- Kinase profiling assays : For example, FLT3 inhibition (as seen in structurally related Quizartinib) is evaluated using recombinant kinase assays and cellular phosphorylation assays .
- Molecular docking : Computational models based on crystallized kinase domains (e.g., FLT3 or EGFR) predict binding interactions, focusing on hydrogen bonds between the urea group and kinase ATP-binding pockets .
- Transcriptomic profiling : RNA-seq or qPCR to identify downstream signaling pathways (e.g., apoptosis or cell cycle regulators) in treated cell lines.
Advanced: How can contradictory bioactivity data across cell-based assays be reconciled?
Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Mitigation strategies include:
- Dose-response studies : Establish EC/IC values across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .
- Orthogonal assays : Combine ATP depletion assays (CellTiter-Glo) with apoptosis-specific markers (Annexin V/PI) to confirm mechanism .
- Metabolite identification : LC-MS/MS to detect degradation products or active metabolites that may influence activity .
Basic: What computational tools are used for structure-activity relationship (SAR) analysis?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to correlate substituent effects (e.g., methyl groups on the benzothiazole) with activity .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying key binding residues (e.g., hydrophobic pockets accommodating the 2-methylphenyl group) .
Basic: How is solubility optimized for in vivo studies?
Co-solvent systems (e.g., DMSO:PEG 400:water) are empirically tested to enhance aqueous solubility. For example, Quizartinib (a related compound) shows improved solubility in DMSO (33.2 mg/mL) but requires formulation with cyclodextrins for in vivo delivery . Alternative strategies include:
- Salt formation : Hydrochloride salts (e.g., Quizartinib dihydrochloride) improve stability and bioavailability .
- Prodrug design : Esterification of polar groups to increase membrane permeability.
Advanced: What in vitro/in vivo models are suitable for assessing toxicity?
- In vitro : HepG2 cells for hepatotoxicity screening; hERG assay for cardiac risk assessment.
- In vivo : Rodent models (e.g., Sprague-Dawley rats) evaluated for organ histopathology and serum biomarkers (ALT/AST for liver, BUN/creatinine for kidney) after repeated dosing . Dose-limiting toxicities (e.g., myelosuppression in FLT3 inhibitors) are monitored via complete blood counts .
Basic: How does substitution on the benzothiazole ring influence bioactivity?
Methyl groups at the 7-position (as in the target compound) enhance lipophilicity, improving membrane penetration. Comparative SAR studies show that electron-withdrawing groups (e.g., fluoro at the 6-position) increase kinase binding affinity but may reduce solubility .
Advanced: What analytical methods validate purity and stability under storage conditions?
- HPLC-UV/ELS : Gradient elution (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5% area).
- Forced degradation studies : Exposure to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., urea hydrolysis to amines) .
- Long-term stability : LC-MS/MS monitoring of stored samples (-20°C in desiccated vials) to establish shelf life .
Advanced: How is selectivity against off-target kinases ensured?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
